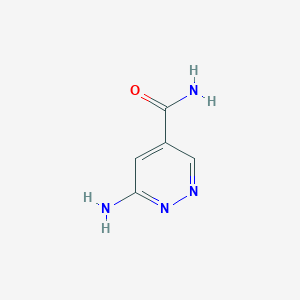

6-Aminopyridazine-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6N4O |

|---|---|

Molecular Weight |

138.13 g/mol |

IUPAC Name |

6-aminopyridazine-4-carboxamide |

InChI |

InChI=1S/C5H6N4O/c6-4-1-3(5(7)10)2-8-9-4/h1-2H,(H2,6,9)(H2,7,10) |

InChI Key |

ZCNBEPYGDROCJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN=C1N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Aminopyridazine 4 Carboxamide and Its Analogues

Established Synthetic Routes to the Core Pyridazine (B1198779) Scaffold

The construction of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a fundamental step in the synthesis of numerous derivatives. google.com Two primary strategies dominate this field: the de novo formation of the ring through cyclocondensation reactions and the modification of a pre-existing pyridazine core.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyridazine synthesis, typically involving the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. rsc.org This approach allows for the direct formation of the pyridazine ring with various substituents depending on the nature of the starting materials.

A classic and widely employed method is the reaction of 1,4-diketones, 4-ketoacids, or related species with hydrazine. google.com The versatility of this method lies in the commercial availability of a wide range of both dicarbonyl compounds and substituted hydrazines, enabling access to a diverse array of pyridazine derivatives.

More complex, multi-component reactions have also been developed to construct highly substituted pyridazines in a one-pot fashion. These methods often exhibit high efficiency and atom economy, proceeding under mild conditions without the need for a catalyst. wikipedia.org For instance, a domino sequence involving a Michael addition, condensation, and cyclization can yield functionalized pyridazines from simple starting materials.

The following table summarizes key cyclocondensation approaches for pyridazine synthesis:

| Starting Materials | Reagents | Product Type | Reference |

| 1,4-Diketones/4-Ketoacids | Hydrazine hydrate | Substituted Pyridazines/Pyridazinones | google.com |

| 1,3-Dicarbonyl compounds and methyl ketones | Hydrazine | 3,6-Diarylpyridazines/6-Arylpyridazin-3-ones | nih.gov |

| β,γ-Unsaturated hydrazones | Copper catalyst | 1,6-Dihydropyridazines | nih.gov |

| 1,2,3-Triazines and 1-propynylamines | - | 6-Aryl-pyridazin-3-amines | nih.gov |

Functionalization of Pre-existing Pyridazine Rings

An alternative and highly versatile strategy involves the chemical modification of a pre-formed pyridazine ring. This approach is particularly useful for introducing a variety of functional groups at specific positions of the pyridazine core. Common starting materials for this approach include halopyridazines, which are susceptible to nucleophilic substitution and cross-coupling reactions.

For example, 3,6-dichloropyridazine (B152260) is a readily available and versatile starting material. Selective mono-amination can be achieved under microwave irradiation with aqueous ammonia (B1221849) to produce 3-amino-6-chloropyridazine (B20888) in high yield. rsc.org The remaining chlorine atom can then be subjected to further functionalization, such as Suzuki cross-coupling reactions with various boronic acids to introduce aryl or heteroaryl substituents. rsc.org

Targeted Synthesis of 6-Aminopyridazine-4-carboxamide

The synthesis of the specifically substituted this compound can be approached through several strategic pathways, often involving the late-stage introduction of the amino and carboxamide functionalities.

Specific Reaction Pathways and Conditions

A highly effective method for the synthesis of a closely related analogue, 5-aminopyridazine-4-carboxylic acid, involves a Hofmann rearrangement of 5-carbamylpyridazine-4-carboxylic acid. researchgate.net This suggests a plausible and efficient route to this compound would be through a similar rearrangement of pyridazine-4,6-dicarboxamide. The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, making it an ideal transformation for this target molecule. wikipedia.orgpharmdguru.com

The key steps in this proposed synthesis would be:

Formation of Pyridazine-4,6-dicarboxylic acid: This can be achieved through oxidation of a suitable precursor, such as a dimethylpyridazine derivative.

Conversion to Pyridazine-4,6-dicarboxamide: The dicarboxylic acid can be converted to the corresponding di-acid chloride followed by reaction with ammonia, or directly amidated using a suitable coupling agent.

Selective Hofmann Rearrangement: Treatment of the dicarboxamide with a reagent like bromine in the presence of a strong base (e.g., sodium hydroxide) would induce the Hofmann rearrangement on one of the carboxamide groups to yield the desired this compound.

Another potential route involves the Curtius rearrangement, which transforms an acyl azide (B81097) into an isocyanate that can be subsequently hydrolyzed to an amine. wikipedia.orgnih.gov This would involve the conversion of one of the carboxylic acid groups of pyridazine-4,6-dicarboxylic acid into an acyl azide, followed by rearrangement and hydrolysis.

Intermediate Compounds and Their Transformations

The synthesis of this compound relies on the strategic manipulation of key intermediates. A critical intermediate in the proposed Hofmann rearrangement route is pyridazine-4,6-dicarboxamide .

The synthesis of a related intermediate, 3-amino-6-chloropyridazine , has been reported with high efficiency. rsc.org This compound can serve as a versatile precursor. For instance, the chloro group can be displaced by a cyanide group, which can then be hydrolyzed to a carboxylic acid and subsequently converted to a carboxamide. The amino group at the 3-position (which would be the 6-position in the target molecule's numbering) is already in place.

The following table outlines a potential synthetic sequence and the key intermediates involved:

| Step | Starting Material | Reagent(s) | Intermediate | Transformation | Reference (Analogous) |

| 1 | Pyridazine-4,6-dicarboxylic acid | SOCl₂, then NH₃ | Pyridazine-4,6-dicarboxamide | Amidation | researchgate.net |

| 2 | Pyridazine-4,6-dicarboxamide | Br₂, NaOH | This compound | Hofmann Rearrangement | researchgate.netwikipedia.org |

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of pyridazine synthesis, several sustainable approaches can be implemented.

Microwave-assisted synthesis has been shown to significantly accelerate reactions and improve yields in the synthesis of pyridazine derivatives. rsc.org For example, the amination of 3,6-dichloropyridazine can be accomplished in just 30 minutes under microwave irradiation, compared to much longer reaction times with conventional heating. rsc.org This not only saves energy but can also lead to cleaner reactions with fewer byproducts.

The use of greener solvents is another key aspect of sustainable synthesis. While many traditional organic solvents are hazardous and volatile, the development of reactions in water or other environmentally benign solvents is highly desirable. For the amination of chloropyridazines, reactions in water have been explored as a greener alternative to traditional organic solvents. researchgate.net

Furthermore, photocatalytic methods are emerging as powerful tools for sustainable synthesis. A patent describes the one-step synthesis of a substituted aminopyridine derivative using an acridine (B1665455) salt as a photocatalyst under visible light irradiation. google.com This approach avoids the use of harsh reagents and high temperatures, offering a more environmentally friendly pathway.

| Green Chemistry Principle | Application in Pyridazine Synthesis | Benefit | Reference |

| Alternative Energy Sources | Microwave-assisted amination | Reduced reaction time, increased yield | rsc.org |

| Safer Solvents | Amination in aqueous media | Reduced use of hazardous organic solvents | researchgate.net |

| Catalysis | Photocatalytic amination | Mild reaction conditions, reduced waste | google.com |

| Atom Economy | One-pot, multi-component reactions | Fewer synthetic steps, less waste | wikipedia.org |

Catalytic Methods in Pyridazine Synthesis

The construction of the pyridazine ring, the central scaffold of this compound, is often accomplished through catalytic cyclization and cycloaddition reactions. These methods offer efficient and regioselective routes to functionalized pyridazines from simpler acyclic precursors.

One prominent strategy involves the condensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives. wikipedia.org Modern advancements have introduced sophisticated catalytic systems to control this classic transformation. For instance, copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide a direct route to 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org The choice of solvent in these reactions can be critical; while acetonitrile (B52724) favors the formation of dihydropyridazines, using acetic acid can directly yield the aromatic pyridazine ring. organic-chemistry.org

Another powerful catalytic approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This strategy typically involves the reaction of an electron-deficient 1,2,4,5-tetrazine (B1199680) with an electron-rich dienophile, such as a silyl (B83357) enol ether. This cycloaddition is often mediated by a Lewis acid catalyst, which enhances the reactivity and controls the regioselectivity, affording highly functionalized pyridazines after the extrusion of dinitrogen. organic-chemistry.org This method is particularly useful for creating substituted pyridazines, including those bearing halogen atoms that can be used for further functionalization. organic-chemistry.org

Transition metal catalysis also plays a crucial role in pyridazine synthesis. Ring-closing metathesis (RCM) has been successfully applied to the synthesis of pyridazines. rsc.org This method involves the cyclization of a diene precursor containing a nitrogen-nitrogen single bond, followed by an elimination step to achieve aromatization. rsc.org Additionally, [2+2+2] cycloadditions catalyzed by transition metals like rhodium can construct the pyridazine ring from two alkyne units and a source of dinitrogen, offering a highly convergent and atom-economical pathway. youtube.com

| Catalytic Method | Catalyst/Reagents | Precursors | Key Features | Reference |

| Aerobic Cyclization | Copper(II) salts | β,γ-Unsaturated hydrazones | Mild conditions, high functional group tolerance. | organic-chemistry.org |

| IEDDA Reaction | Lewis Acids | 1,2,4,5-Tetrazines, Silyl enol ethers | High regiocontrol, access to functionalized pyridazines. | organic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Ruthenium-based catalysts | Acyclic dienes with N-N bond | Forms the ring, followed by elimination for aromatization. | rsc.org |

| [2+2+2] Cycloaddition | Rhodium complexes | Alkynes, Dinitrogen source | Convergent, atom-economical. | youtube.com |

Photocatalytic Strategies for Aminopyridazine Derivatives

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. While direct photocatalytic synthesis of this compound is not extensively documented, strategies applied to related heterocycles, particularly pyridines, highlight the potential of this approach for accessing aminopyridazine derivatives.

Visible-light-driven photocatalysis can be employed to generate radical intermediates that are key to forming new carbon-nitrogen bonds. For instance, the photocatalytic amination of pyridinium (B92312) salts has been demonstrated. acs.org In these processes, an excited photocatalyst can initiate a single-electron transfer process, leading to the formation of a pyridinyl radical that can then couple with an amino-group source. This type of strategy could conceivably be adapted for the amination of a pre-functionalized pyridazine ring.

Another relevant approach is the photocatalytic functionalization of pyridinium derivatives using an organic photocatalyst like quinolinone. acs.orgnih.gov This system can generate carbamoyl (B1232498) radicals from sources like N,N-dimethylformamide (DMF), which then add to the heterocyclic ring. acs.org This suggests a pathway for introducing the carboxamide moiety or related groups onto a pyridazine scaffold under photocatalytic conditions.

The photochemistry of pyridazine N-oxides also presents a unique synthetic avenue. nih.gov UV irradiation of pyridazine N-oxides can lead to ring rearrangement or deoxygenation. nih.gov Specifically, 3-aryl-6-aminopyridazine N-oxides can be photochemically converted into (Z)-diazoalkenes, which are versatile intermediates. nih.gov A combination of UV light and rhodium catalysis can transform pyridazine N-oxides into highly reactive 2-aminofurans, demonstrating a method for C-N bond formation and ring transformation that could be leveraged in complex synthesis. nih.govacs.org

| Photocatalytic Strategy | Catalyst/Conditions | Application/Potential | Key Features | Reference |

| Pyridinium Salt Amination | Eosin Y, Visible Light | Intermolecular alkene aminopyridylation. | Forms aminoethyl pyridine (B92270) derivatives. | acs.org |

| Carbamoylation of Pyridinium | Quinolinone, Visible Light | Direct introduction of a carbamoyl group. | Site-selective C-H functionalization. | acs.orgnih.gov |

| Pyridazine N-Oxide Transformation | UV Light, Rhodium catalyst | Synthesis of 2-aminofurans from N-oxides. | Generates highly reactive intermediates for cascade reactions. | nih.govacs.org |

| C-H Aminoalkylation | Iridium photocatalyst, HAT catalyst | Direct coupling of imines to C-H bonds. | Bypasses the need for pre-functionalized starting materials. | nih.gov |

Synthesis of Structural Analogues and Derivatives for Research Applications

The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies and the exploration of its potential in various research fields. This is typically achieved by modifying the core pyridazine ring or by derivatizing the pendant carboxamide group.

Modifications on the Pyridazine Ring System

The pyridazine ring is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents. Due to its π-electron deficient character, the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). rsc.org Halogenated pyridazines, such as 3,6-dichloropyridazine, are common starting materials. The chlorine atoms can be sequentially and regioselectively displaced by various nucleophiles, including amines, alkoxides, and thiolates. researchgate.net For instance, the synthesis of aminophthalazines (a fused pyridazine system) has been accomplished by reacting 1,4-dichlorophthalazine (B42487) with anilines, followed by Suzuki-coupling reactions at the remaining chloro-position to introduce aryl groups. nih.gov

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are invaluable for installing new carbon-carbon and carbon-heteroatom bonds on the pyridazine ring. researchgate.net These reactions typically require a halogen or triflate group on the pyridazine ring to act as an electrophilic partner. This allows for the introduction of alkyl, aryl, and alkynyl groups, significantly expanding the chemical diversity of the accessible analogues.

Direct C-H functionalization offers an alternative, more atom-economical approach to modifying the pyridazine ring, avoiding the need for pre-installed leaving groups. While challenging on the electron-deficient pyridazine ring itself, related strategies on pyridine N-oxides, which activate the 2- and 4-positions towards electrophilic substitution, followed by deoxygenation, provide a viable synthetic route. wikipedia.org

| Modification Reaction | Typical Reagents | Purpose | Example Precursor | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiols | Introduce N, O, or S-based functional groups. | Dichloropyridazines | researchgate.netnih.gov |

| Suzuki Cross-Coupling | Boronic acids, Pd catalyst, Base | Introduce aryl or vinyl groups. | Halogenated pyridazines | nih.gov |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Introduce alkynyl groups. | Halogenated pyridazines | google.com |

| C-H Functionalization | Various (e.g., radical sources) | Direct introduction of functional groups. | Pyridazine N-Oxides | wikipedia.org |

Derivatization of the Carboxamide Moiety

The carboxamide group (-CONH2) of this compound is a versatile functional handle for creating a wide array of derivatives. The nitrogen atom of the primary amide can be functionalized through N-alkylation or N-arylation reactions to generate secondary or tertiary amides. This is often achieved by deprotonation with a suitable base followed by reaction with an alkyl or aryl halide.

Alternatively, the amide can be constructed from a corresponding carboxylic acid or its activated derivative (like an acid chloride or ester) and a diverse range of primary or secondary amines. This approach is fundamental to creating libraries of N-substituted carboxamides. Modern coupling reagents, such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), facilitate efficient amide bond formation under mild conditions, often leading to high yields and purity. frontiersin.org

The carboxamide group can also undergo other chemical transformations. For example, it can be reduced to an aminomethyl group using strong reducing agents like borane (B79455) (BH3·THF). acs.org Dehydration of the primary amide, typically using reagents like phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (B1165640) (TFAA), can yield the corresponding nitrile (cyanopyridazine) derivative. Furthermore, the amide can participate in condensation reactions or be hydrolyzed back to the carboxylic acid under acidic or basic conditions, which can then be used in other transformations. acs.org

| Derivatization Reaction | Typical Reagents | Product Type | Key Features | Reference |

| N-Alkylation/N-Arylation | Base, Alkyl/Aryl Halides | N-Substituted Amides | Creates secondary/tertiary amides. | nih.gov |

| Amide Bond Formation | Carboxylic Acid, Amine, Coupling Reagent (e.g., COMU, HATU) | N-Substituted Amides | Highly versatile for creating amide libraries. | frontiersin.org |

| Reduction | Borane (BH3·THF) | Aminomethyl group | Converts amide to amine. | acs.org |

| Dehydration | POCl3, TFAA | Nitrile | Converts amide to cyano group. | - |

| Hydrolysis | Acid or Base (e.g., NaOH) | Carboxylic Acid | Reverts amide to carboxylic acid for further use. | acs.org |

Advanced Theoretical and Computational Chemistry Investigations

Molecular Modeling and Simulation Approaches

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity of chemical compounds based on their molecular structures. For pyridazine (B1198779) derivatives, QSAR models are developed to correlate various physicochemical and structural features with their therapeutic or other activities. dovepress.commdpi.com

While specific QSAR models exclusively for 6-Aminopyridazine-4-carboxamide are not extensively documented in public literature, broader studies on aminopyridazine and pyridine (B92270) carboxamide derivatives offer valuable insights. dovepress.comnih.govresearchgate.net These analyses typically involve calculating a range of molecular descriptors, including constitutional, geometrical, and physicochemical properties. dovepress.com For instance, a study on aminopyridazine derivatives acting as GABA-A receptor antagonists developed a QSAR model, although it initially showed moderate predictive power with a coefficient of determination (R²) of 0.344. dovepress.com Such models are crucial for understanding which structural modifications might enhance a compound's desired activity. dovepress.com

In more complex QSAR studies, like those on aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1 (JNK-1), 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) are employed. nih.gov These models can yield highly predictive results, with one study achieving a cross-validated q² of 0.585 and a non-cross-validated r² of 0.988, indicating a strong correlation between the 3D steric and electrostatic fields of the molecules and their inhibitory activity. nih.gov The insights from these related QSAR analyses can guide the rational design of novel derivatives of this compound for various applications.

Table 1: Representative QSAR Model Statistics for Related Compound Classes

| Compound Class | Model Type | q² (Cross-validated) | r² (Non-cross-validated) | Key Descriptors/Fields |

| Aminopyridine Carboxamides nih.gov | CoMFA | 0.585 | 0.988 | Steric and Electrostatic Fields |

| Aminopyridazine Derivatives dovepress.com | Descriptor-based | Not specified | 0.344 | Constitutional, Geometrical, Physicochemical |

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the intricate details of chemical reactions, providing a step-by-step understanding of how molecules transform.

Computational Elucidation of Cyclization and Functionalization Mechanisms

The pyridazine ring is a core component of many important molecules, and understanding its formation (cyclization) and modification (functionalization) is a key area of research. researchgate.netrsc.orgrsc.org

Cyclization: Theoretical studies, often employing Density Functional Theory (DFT), have been used to investigate the mechanisms of pyridazine synthesis. rsc.orggsconlinepress.com One common route is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and alkynes, followed by nitrogen extrusion. rsc.org Computational analysis of this reaction helps to explain the observed regioselectivity, identifying the transition states that lead to the major product. rsc.org Another studied mechanism involves the 6π-electrocyclization of a thiohydrazone-derived 2,3-diazatriene intermediate, which has been rationalized through computational modeling. researchgate.net These studies provide a foundational understanding of the electronic and steric factors that govern the formation of the pyridazine core.

Functionalization: The direct functionalization of pyridine and pyridazine rings is challenging due to their electron-deficient nature. rsc.org Computational studies aid in understanding the reactivity and regioselectivity of these reactions. acs.org For instance, photochemical methods for the allylic functionalization of pyridines have been developed, where the mechanism involves the single-electron reduction of a pyridinium (B92312) ion to a pyridinyl radical, which then couples with an allylic radical. acs.org This process offers a different regioselectivity compared to classical Minisci reactions. acs.org DFT calculations on various pyridazine derivatives help to correlate their molecular and electronic structures with their reactivity and potential as, for example, corrosion inhibitors. gsconlinepress.comgsconlinepress.comresearchgate.net

Energy Profiles and Transition State Analysis in Synthetic Transformations

A deeper understanding of reaction mechanisms is achieved by mapping the energy landscape of the transformation, which includes identifying reactants, products, intermediates, and, crucially, transition states.

DFT calculations are the workhorse for this type of analysis. For the synthesis of pyridazines from tetrazines, computational studies have detailed the energy profiles for different reaction pathways, comparing the activation energies of competing transition states to predict the product distribution. rsc.org For example, the calculated energy barrier for the transition state leading to a 4-sulfanylpyridazine was found to be lower than that for the isomeric 5-sulfanylpyridazine, explaining the observed regioselectivity. rsc.org

Similarly, in the study of pyridazine azide (B81097) cyclization, ab initio calculations have been used to determine the energy favorability of different possible bicyclic products, showing that the formation of a tricyclic compound is extremely high in energy and thus unlikely. researchgate.net These theoretical predictions were subsequently confirmed by experimental results. researchgate.net

Table 2: Calculated Energy Data for a Representative Pyridazine Synthesis Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Tetrazine + Alkynyl Sulfide | 0.0 |

| TS1 | Transition State to Major Isomer | +19.5 |

| TS3 | Transition State to Minor Isomer | +21.0 |

| Product 1 | Major Regioisomer (4-sulfanylpyridazine) | -45.0 |

| Product 2 | Minor Regioisomer (5-sulfanylpyridazine) | -44.5 |

Note: Data is illustrative, based on findings for a regioselective pyridazine synthesis. rsc.org

These computational investigations are indispensable for rationalizing experimental outcomes and for the predictive design of synthetic routes to novel pyridazine derivatives like this compound.

Exploration of Biological Activities: Mechanistic Insights and Target Identification

Anticancer Research Focus

The investigation into 6-Aminopyridazine-4-carboxamide and its derivatives as potential anticancer agents has revealed multifaceted mechanisms of action. These compounds are of interest due to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.

In Vitro Studies on Cellular Pathways and Phenotypes (e.g., Cell Cycle Perturbation, Apoptosis Induction)

Derivatives of carboxamides have been shown to effectively inhibit the proliferation of a wide range of cancer cell lines. For instance, certain quinoline (B57606) carboxamide derivatives can disrupt lysosome function, which in turn impairs autophagy, a critical cellular recycling process that cancer cells often exploit to survive under stress. This disruption ultimately leads to the induction of apoptosis, or programmed cell death, a key goal of many cancer therapies. The process of apoptosis was confirmed by observing the activation of caspase-9 and the cleavage of PARP, both of which are hallmark indicators of this cell death pathway being triggered nih.gov.

Furthermore, other related heterocyclic carboxamide structures, such as 9-aminoacridine-4-carboxamide (B19687) derivatives, have demonstrated significant anti-proliferative properties. These compounds are believed to function as DNA intercalating agents, inserting themselves into the DNA structure and disrupting replication and transcription, which leads to cell death arabjchem.org. In laboratory tests using the MTT assay, these derivatives showed activity against human lung (A-549) and cervical (HeLa) cancer cell lines arabjchem.org. Similarly, studies on aminothiazole and aminopyridine conjugates have identified compounds that show promising inhibition in both sensitive and cisplatin-resistant cancer cell lines, suggesting potential for overcoming drug resistance nih.gov.

Enzyme Inhibition Mechanisms (e.g., Cyclin-Dependent Kinases, JNK Kinases, PI3Kα)

A primary strategy in modern drug discovery involves targeting enzymes that are crucial for the growth and survival of cancer cells. The carboxamide functional group is a key feature in many enzyme inhibitors. While specific inhibition data for this compound against CDKs, JNKs, or PI3Kα is not extensively detailed in the provided context, the broader class of pyridine (B92270) carboxamide derivatives has been investigated as inhibitors of other critical enzymes.

For example, novel pyridine carboxamide derivatives have been developed as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), an enzyme vital for mitochondrial respiration and energy production nih.gov. Molecular docking studies suggest that these compounds can bind effectively within the active site of the SDH enzyme nih.gov. In a different context, inhibitors featuring a pyrimidine (B1678525) or related heterocyclic core have been designed to target the KRAS-G12D mutation, a key driver in cancers like pancreatic cancer. These inhibitors work by binding to the protein and interfering with its function, with molecular docking revealing key interactions with amino acid residues like Asp12, Gly60, Glu92, and His95 mdpi.com. The general principle of enzyme inhibition involves a molecule, the inhibitor, binding to an enzyme and decreasing its activity, which can be a reversible or irreversible process nih.gov.

Putative Target Identification via Chemoproteomics and Cross-Resistance Studies

Identifying the precise molecular targets of a drug candidate is a critical step in its development. Chemoproteomics has emerged as a powerful, unbiased approach for direct target identification. This technique uses chemical probes, often derived from the compound of interest, to isolate and identify the proteins it binds to within a complex cellular mixture nih.gov. Methods like thermal stability profiling and limited proteolysis can reveal direct engagement between a compound and its protein target inside the cell nih.gov. This approach has been successfully used to validate that a specific inhibitor solely targets the PfA-M1 enzyme in malaria parasites, confirming it as a viable drug target nih.gov.

Cross-resistance studies also provide valuable clues about a compound's mechanism. By testing a new compound on cell lines that have developed resistance to known drugs, researchers can infer if the new compound shares a mechanism of action or a target with the existing drug. The development of carboxamide derivatives that show activity in cisplatin-resistant cell lines, for example, points towards a mechanism that can circumvent common resistance pathways nih.gov.

Antimicrobial Activity Studies

Beyond cancer, the therapeutic potential of carboxamide derivatives extends to infectious diseases.

Investigations into Antibacterial Mechanisms

While the provided information does not detail specific antibacterial mechanisms for this compound, the general class of aminopyridine compounds has been noted. For instance, 6-aminopicolamine (6AP) has been identified as a prodrug that is converted into active metabolites that can inhibit phosphogluconate dehydrogenase (PGD), an enzyme involved in a critical metabolic pathway nih.gov. This suggests a potential mechanism where related compounds could interfere with essential bacterial metabolic processes.

Research on Antifungal and Antiviral Effects

Research has shown that pyridine carboxamide derivatives possess notable antifungal properties. A study focused on developing novel fungicides designed a series of these compounds to act as succinate dehydrogenase (SDH) inhibitors nih.gov. SDH is an essential enzyme in the fungal respiratory chain, and its inhibition disrupts the pathogen's ability to produce energy.

| Compound | Concentration (mg/L) | Preventative Efficacy (%) |

|---|---|---|

| Compound 3f (a pyridine carboxamide) | 200 | 53.9 |

| 100 | 49.0 | |

| 50 | 27.1 | |

| Thifluzamide (Commercial Fungicide) | 200 | 55.2 |

| 100 | 41.2 | |

| 50 | 33.8 |

The results indicated that one of the synthesized compounds, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (compound 3f), displayed in vivo antifungal activity against the plant pathogen Botrytis cinerea that was comparable to the commercial fungicide thifluzamide nih.gov. Enzymatic tests confirmed that this compound's inhibitory activity on the SDH enzyme was on par with thifluzamide, validating it as the likely mechanism of action nih.gov. There is no specific information regarding antiviral effects in the provided search results.

Modulation of Other Biological Pathways

Research into the biological activities of this compound and its structural analogs has extended beyond kinase inhibition, revealing potential modulation of other critical enzyme systems. A significant area of this research has been in the discovery of novel antitubercular agents, where derivatives of this scaffold have shown promising activity against Mycobacterium tuberculosis (Mtb) through mechanisms independent of kinase signaling pathways.

A notable study focused on a series of 6-dialkylaminopyrimidine carboxamides, which are structurally related to this compound. This investigation identified a hit series with a potentially novel mechanism of action against Mtb. acs.org Unlike many existing antitubercular drugs, compounds from this series demonstrated activity against clinical Mtb strains without cross-resistance to conventional therapies, suggesting the engagement of new molecular targets. acs.org Through chemoproteomic analysis, two putative protein targets of unknown function, BCG_3193 and BCG_3827, were identified in Mycobacterium bovis BCG. acs.orgnih.govresearchgate.net This discovery points towards a novel enzyme modulatory pathway that is distinct from the well-trodden ground of kinase inhibition.

Further supporting the non-kinase-centric activity of this scaffold, a study involving a pyridine carboxamide derivative, MMV687254, elucidated a prodrug activation mechanism. nih.gov This compound was found to be hydrolyzed by the amidase AmiC in M. tuberculosis. nih.gov The activation by AmiC, an enzyme that plays a role in the metabolism of amides, results in the formation of an active metabolite that inhibits the growth of the bacterium. nih.gov This mechanism is particularly noteworthy as it highlights an alternative enzymatic pathway that can be exploited for therapeutic intervention against tuberculosis.

Within the broader exploration of this chemical space, a pyridazine (B1198779) analog of the 6-dialkylaminopyrimidine carboxamide series was synthesized and evaluated for its antitubercular activity. acs.org While the specific activity of the this compound was not singled out in the primary findings, its inclusion as part of the structure-activity relationship (SAR) studies underscores the scientific interest in the pyridazine core for developing novel enzyme modulators. acs.org

The following table summarizes the key research findings on the non-kinase enzyme modulation by compounds structurally related to this compound:

| Compound Series/Derivative | Target Enzyme/Protein | Organism | Implied Biological Pathway |

| 6-Dialkylaminopyrimidine Carboxamides | BCG_3193, BCG_3827 | Mycobacterium bovis BCG | Novel antitubercular mechanism |

| Pyridine Carboxamide (MMV687254) | AmiC (amidase) | Mycobacterium tuberculosis | Prodrug activation, metabolic pathway |

This body of research collectively indicates that the this compound scaffold and its close relatives are promising platforms for the development of enzyme modulators that act beyond the kinome, particularly in the context of infectious diseases like tuberculosis. The identification of specific non-kinase targets such as AmiC, BCG_3193, and BCG_3827 opens up new avenues for mechanistic studies and the design of next-generation therapeutic agents.

Structure Activity Relationship Sar and Rational Design of Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

The biological profile of 6-aminopyridazine-4-carboxamide derivatives can be profoundly influenced by subtle changes in their molecular framework. Systematic modifications, such as altering substituent positions or varying the heterocyclic core, are fundamental strategies to map the SAR landscape.

The arrangement of substituents on the pyridazine (B1198779) ring is a crucial factor governing the biological activity of this class of compounds. Studies on related aminopyridine and pyridazine carboxamide systems have demonstrated that positional isomerism significantly impacts their inhibitory potential. For instance, the relative positions of the amino and carboxamide groups can dictate the molecule's ability to form key interactions within a biological target's binding site.

The nature and position of substituents on the pyridazine ring also play a pivotal role. Electron-donating groups, such as amino and methoxy (B1213986) groups, can modulate the electron density of the ring system, which in turn affects its interaction with target proteins. nih.gov Conversely, electron-withdrawing groups like halogens (e.g., chloro, fluoro) or nitro groups can alter the molecule's polarity and hydrogen bonding capacity, leading to changes in activity. nih.gov The introduction of bulky substituents can provide steric hindrance that may either enhance or diminish binding, depending on the topology of the target's active site.

To illustrate the impact of such modifications, the following table presents hypothetical SAR data for derivatives of this compound, based on established principles in medicinal chemistry.

| Compound ID | R1 (at position 3) | R2 (on amino group) | R3 (on carboxamide) | Hypothetical IC₅₀ (nM) |

| 1 | H | H | H | 500 |

| 2 | Cl | H | H | 250 |

| 3 | OCH₃ | H | H | 400 |

| 4 | H | CH₃ | H | 600 |

| 5 | H | H | Phenyl | 150 |

| 6 | Cl | H | Phenyl | 75 |

This table is for illustrative purposes and the data is hypothetical.

The choice of the replacement heterocycle is guided by the desire to maintain or improve the key binding interactions while potentially introducing beneficial properties. For instance, replacing the pyridazine with a pyrimidine (B1678525) ring might alter the angle between the substituent groups, which could lead to a better fit in a specific enzyme's active site.

Rational Design Principles for Enhanced Research Potency

The insights gained from SAR studies provide the foundation for the rational design of more potent and selective derivatives. Modern drug discovery heavily relies on these principles to optimize lead compounds.

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. rsc.org Starting from the this compound core, researchers can computationally or synthetically explore alternative heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. This approach can lead to the discovery of novel chemotypes with improved properties, such as enhanced patentability or better pharmacokinetic profiles.

Computational chemistry plays an indispensable role in modern drug design and the optimization of SAR. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are routinely employed to predict the biological activity of novel derivatives and to understand the molecular basis of their action.

Molecular docking simulations can predict the preferred binding orientation of this compound derivatives within the active site of a target protein. nih.govnih.gov These models help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and guide the design of new analogs with improved binding affinity. For example, docking studies might reveal an unoccupied pocket in the active site that can be targeted by adding a specific substituent to the pyridazine ring.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the potency of virtual compounds before their synthesis, thereby prioritizing the most promising candidates for further investigation.

Interdisciplinary Research Applications in Chemical Sciences

Medicinal Chemistry as a Foundation for Scaffold Development

The pyridazine (B1198779) core and its derivatives are recognized for their wide range of biological activities, serving as a "privileged scaffold" in drug discovery. nih.govnih.gov This means the core structure is frequently found in biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. acs.orgtandfonline.com The inherent physicochemical properties of the pyridazine ring, such as its high dipole moment and capacity for hydrogen bonding, make it an attractive substitute for other rings, like phenyl groups, in drug design. nih.gov

Lead Compound Identification and Optimization Strategies

In drug discovery, a "lead compound" is a chemical entity showing promising biological activity that serves as the starting point for optimization. preprints.org The process of identifying and refining these leads is crucial. Natural products have historically been a rich source of lead structures, which are then optimized to enhance efficacy and improve pharmacological profiles. nih.gov

The 6-aminopyridazine-4-carboxamide scaffold fits well within this paradigm. Its structural relatives, such as aminopyridine and pyrimidine (B1678525) carboxamides, have been the subject of extensive structure-activity relationship (SAR) studies. nih.govnih.gov For instance, research on 2-amino-5-chloropyridine-4-carboxamides identified them as potent inhibitors of IKK-2, an enzyme involved in inflammatory responses. nih.gov Similarly, optimization of 4-aminopyridine (B3432731) benzamide (B126) scaffolds has led to the identification of potent and selective TYK2 inhibitors for potential therapeutic use. nih.gov These studies provide a roadmap for how the this compound core could be systematically modified to develop novel drug candidates. The goal of such optimization is to fine-tune the molecular structure to maximize interaction with a biological target while minimizing off-target effects. preprints.org

A key strategy in lead optimization involves modifying different parts of the scaffold to understand their contribution to biological activity. The table below illustrates findings from SAR studies on related aminopyridine scaffolds, which could inform the optimization of this compound derivatives.

| Scaffold/Compound Series | Key Modifications | Impact on Activity | Target/Application |

| 2-Aminopyridine-4-carboxamides | Substitution at the 5-position of the pyridine (B92270) ring (e.g., with chlorine) | Increased inhibitory potency and cellular activity | IKK-2 Inhibition (Anti-inflammatory) nih.gov |

| 3,5-Diaryl-2-aminopyridine | Modifications to the solvent-exposed domain (R1 position) | Altered binding affinity and selectivity | ALK2 Inhibition acs.org |

| 4-Aminopyridine Benzamides | Introduction of dichloro-cyanophenyl and fluorocyclopropylamide groups | Improved potency and selectivity for TYK2 kinase | TYK2 Inhibition (Immunology) nih.gov |

| 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one | Variation of the lipophilic side chain at the C-5 position | C5 to C12 chain length required for significant antimicrobial activity | Antimicrobial acs.org |

This table is based on data for related pyridine and pyridazine scaffolds and serves as a predictive model for optimizing this compound.

Design of Chemical Libraries for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to find "hits" against a biological target. nih.govnih.gov The design of the chemical libraries used in HTS is critical to its success. nih.gov These libraries are collections of structurally diverse compounds, often synthesized using combinatorial chemistry methods. nih.govwikipedia.org

The this compound scaffold is an excellent candidate for inclusion in such libraries. Its dual functional groups (amino and carboxamide) and the reactive pyridazine ring allow for the straightforward synthesis of a large number of derivatives. acs.org This enables the creation of focused libraries designed to target specific protein families (like kinases) or diverse libraries aimed at exploring a wider chemical space. wikipedia.org The goal is to generate a large array of compounds that can be systematically screened to identify those with desired biological activity. nih.gov For example, a library of pyridazine derivatives was screened to evaluate their antioxidant properties, with several compounds showing significant activity. tandfonline.comnih.gov

Strategies for building these libraries often involve parallel synthesis, where related compounds are made simultaneously, or split-and-pool methods to generate vast numbers of unique molecules. nih.gov The pyridazine nucleus has been specifically highlighted as a valuable component for linking other pharmacophoric groups to generate libraries of potential targeted inhibitors. acs.org

Coordination Chemistry Research

In coordination chemistry, a ligand is a molecule that binds to a central metal ion to form a coordination complex. The properties of the resulting complex are determined by the nature of both the metal and the ligand. Carboxamide derivatives, particularly those containing additional nitrogen donor atoms like this compound, are effective chelating agents. ias.ac.in

This compound as a Ligand in Metal Complex Synthesis

The this compound molecule possesses multiple potential coordination sites: the two nitrogen atoms of the pyridazine ring, the nitrogen atom of the amino group, and the oxygen atom of the carboxamide group. This allows it to act as a versatile ligand, potentially binding to a metal ion in a monodentate (one point of attachment) or bidentate (two points of attachment) fashion.

Research on structurally similar ligands provides insight into the expected coordination behavior. For example, studies on pyridazine-3-carboxylic acid have shown that it binds to ruthenium ions in a bidentate manner through one nitrogen atom of the pyridazine ring and one oxygen atom from the carboxylate group. mdpi.comnih.gov Similarly, pyrazine-2-carboxamide has been shown to act as a bidentate ligand, coordinating through the azomethine nitrogen and a phenolic oxygen in Schiff base derivatives, or through nitrogen and oxygen donor atoms in platinum complexes. researchgate.netbendola.com Picolinamide (pyridine-2-carboxamide) also forms stable complexes with various metals, acting as a bidentate ligand. researchgate.net Based on these examples, this compound is expected to chelate metal ions primarily through one of the ring nitrogens and the carbonyl oxygen, forming a stable five-membered ring.

The table below summarizes the coordination modes observed in related heterocyclic carboxamide ligands.

| Ligand | Metal Ion(s) | Observed Coordination Mode | Reference(s) |

| Pyridazine-3-carboxylic acid | Ruthenium (Ru) | Bidentate (N-ring, O-carboxylate) | mdpi.comnih.gov |

| Pyrazine-2-carboxamide | Platinum (Pt) | Bidentate (N, O donors) | bendola.com |

| Picolinamide (Pyridine-2-carboxamide) | Zinc (Zn), Cadmium (Cd), Mercury (Hg) | Bidentate (N-ring, O-amide) | researchgate.net |

| N-(furan-2-ylmethyl)-2-pyridinecarboxamide | Zinc (Zn) | Bidentate (N-ring, O-amide) | ias.ac.in |

This table illustrates common coordination patterns that are relevant for predicting the behavior of this compound.

Investigation of Metal-Ligand Interactions and Complex Characterization

Once a metal complex is synthesized, its structure and the nature of the metal-ligand interactions must be thoroughly characterized. A variety of spectroscopic and analytical techniques are employed for this purpose.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand. A key indicator for carboxamide ligands is the shift in the carbonyl (C=O) stretching frequency. In the free ligand, this band appears at a certain wavenumber; upon coordination to a metal ion via the oxygen atom, this band typically shifts to a lower frequency, indicating a weakening of the C=O bond. mdpi.comnih.gov For instance, in ruthenium complexes with pyridazine-3-carboxylic acid, the C=O stretching vibration shifts from 1733 cm⁻¹ in the free ligand to between 1676–1636 cm⁻¹ in the complexes, confirming coordination. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the complex in solution. Both ¹H and ¹³C NMR can show shifts in the signals of atoms near the coordination site upon complexation. nih.govrsc.org In the ¹³C NMR spectrum of a coordinated pyridazine ligand, the carbon atoms closest to the binding site exhibit noticeable shifts compared to the free ligand. nih.gov

Other Techniques such as mass spectrometry confirm the molecular weight of the complex, while thermal analysis (TGA/DTA) can provide information about its stability and decomposition pathways. bendola.comresearchgate.netrsc.org

Supramolecular Chemistry Investigations

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. researchgate.netnih.gov The design of predictable, self-assembling molecular structures through these interactions is a key goal of crystal engineering. rsc.orgnih.govub.edu

The this compound molecule is rich in hydrogen bond donors (the -NH₂ and -CONH₂ groups) and acceptors (the ring nitrogens and the carbonyl oxygen). This makes it an ideal candidate for forming robust and predictable supramolecular synthons—structural units formed by intermolecular interactions. researchgate.netnih.gov

The most common and robust synthons involve interactions between carboxylic acids, amides, and pyridine rings. researchgate.net For example, the interaction between a carboxylic acid and a pyridine ring nitrogen is a well-established and reliable heterosynthon. researchgate.netnih.gov The primary amide group (-CONH₂) is known to form strong, dimeric hydrogen-bonded motifs, known as the R²₂(8) ring motif. nih.gov

Given its structure, this compound can participate in several key hydrogen bonding interactions:

Amide-Amide Dimer: The carboxamide group can form a centrosymmetric dimer with another molecule via a pair of N-H···O hydrogen bonds. nih.gov

Amine-Ring Heterosynthon: The amino group can donate a hydrogen bond to a nitrogen atom of the pyridazine ring of a neighboring molecule, a common motif in aminopyridine and aminotriazine (B8590112) structures. nih.gov

Chain/Sheet Formation: Combinations of these interactions, such as N-H···N and N-H···O bonds, can lead to the formation of extended one-dimensional chains or two-dimensional sheets. researchgate.netnih.govnih.govresearchgate.net For instance, studies on aminopyridine-carboxylic acid co-crystals show the formation of extensive hydrogen-bonded networks leading to complex supramolecular assemblies. researchgate.netnih.govmdpi.com

These predictable interactions allow for the rational design of co-crystals, where this compound could be combined with other molecules (co-formers) to create new materials with tailored physicochemical properties. nih.gov

Self-Assembly Processes and Host-Guest Chemistry

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule encloses a "guest" molecule, driven by non-covalent interactions. kumamoto-u.ac.jp These interactions are fundamental to creating supramolecular assemblies with applications ranging from drug delivery to catalysis. nih.govnih.gov However, specific research detailing the self-assembly processes of this compound or its participation in host-guest complexes is not available in the reviewed literature.

Non-Covalent Interactions in Supramolecular Architectures

Non-covalent interactions, such as hydrogen and halogen bonding, are critical in the design and stabilization of supramolecular structures. researchgate.net The analysis of these forces, often through techniques like X-ray crystallography and Density Functional Theory (DFT) calculations, reveals how molecules assemble in the solid state. nih.gov Studies on related heterocyclic compounds, such as pyridine-dicarboxylic acid derivatives, demonstrate the importance of N-H⋯O hydrogen bonds in forming extensive 3D networks. researchgate.net However, a specific analysis of the non-covalent interaction patterns, including hydrogen or halogen bonding, within the crystal structure of this compound has not been documented in the available scientific papers.

Material Science Explorations

The development of functionalized materials often relies on building blocks that can be modified to achieve specific properties. While related nitrogen-containing heterocycles are integral to the synthesis of various functional materials, there is a lack of published research on the use of this compound as a primary component in creating such materials.

Hydrogels are three-dimensional polymer networks capable of holding large amounts of water, with applications in biomedicine and beyond. The mechanical and functional properties of hydrogels can be engineered using crosslinkers, including coordination complexes. For instance, hydrogels incorporating 4-aminopyridine complexes have been explored for their antimicrobial properties. However, there are no specific studies found that report the integration of this compound into hydrogels or other advanced structural materials.

Advanced Analytical Methodologies for Compound Characterization

Spectroscopic methods are essential for elucidating molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about a compound's chemical environment and functional groups. uobaghdad.edu.iq While commercial vendors suggest the availability of NMR data for this compound, these spectra are not publicly detailed. bldpharm.com For comparison, spectroscopic data for isomers like 6-Aminopyridine-3-carboxamide are available, but a comprehensive, published analysis combining experimental spectra (NMR, IR, UV-Vis) with theoretical studies (e.g., DFT) for this compound could not be located. chemicalbook.comchemicalbook.com Such studies are crucial for confirming structure and understanding electronic properties, as demonstrated for related amide compounds where UV-Vis spectra reveal π → π* and n → π* transitions. wu.ac.th

Chromatographic Techniques for Purity and Isolation in Research

The isolation and purification of synthetic compounds are paramount in chemical research to ensure that subsequent characterization and testing are performed on a substance of known purity. For nitrogen-containing heterocyclic compounds like this compound, chromatographic techniques are fundamental tools for achieving high levels of purity. While specific literature detailing the chromatographic separation of this compound is not extensively available, the methods used for structurally analogous compounds provide a strong indication of the applicable techniques.

In the synthesis of various carboxamide derivatives, such as isoquinoline-1-carboxamides, column chromatography is a routinely employed method for the isolation of the final product from the reaction mixture. mdpi.com This technique separates compounds based on their differential adsorption to a stationary phase, allowing for the elution of the desired product with a suitable solvent system. The effectiveness of this method is highlighted in the purification of a wide array of isoquinoline-1-carboxamides synthesized via palladium-catalyzed aminocarbonylation. mdpi.com

For other related heterocyclic systems, such as imidazo[1,2-a]pyridines, both column chromatography for purification and gas chromatography (GC) for analysis are utilized. nih.gov In the synthesis of 6- or 8-carboxamido derivatives of imidazo[1,2-a]pyridines, column chromatography is essential for isolating the target amides and α-ketoamides. nih.gov The purity and yield of these products are often determined by GC analysis. nih.gov

Furthermore, preliminary purification steps often precede chromatography. For instance, in the synthesis of 3-aminopyridine, a related aminopyridine structure, the work-up involves extraction with ether in a continuous extractor, followed by distillation and recrystallization from a mixture of benzene (B151609) and ligroin with activated carbon (Norit) to remove impurities. orgsyn.org Similarly, a patent describing the synthesis of 4-aminopyridine mentions extraction with chloroform (B151607) followed by distillation under reduced pressure to isolate the final product. google.com These examples underscore the multi-step purification processes that are common for this class of compounds.

The selection of a specific chromatographic method and the corresponding operational parameters are contingent on the physicochemical properties of the target molecule, such as its polarity, solubility, and volatility.

Detailed Research Findings

The following table summarizes the application of chromatographic and related purification techniques for compounds that are structurally related to this compound. These findings from the scientific literature illustrate the common strategies for isolation and purity assessment in this area of chemical science.

| Compound Class | Technique | Application | Key Findings |

| Isoquinoline-1-carboxamides | Column Chromatography | Isolation | Effective for the isolation of a diverse range of isoquinoline-1-carboxamides from the reaction mixture after synthesis. mdpi.com |

| Imidazo[1,2-a]pyridine Derivatives | Column Chromatography | Purification | Successfully used to separate mono- and double carbonylation products (amides and α-ketoamides). nih.gov |

| Imidazo[1,2-a]pyridine Derivatives | Gas Chromatography (GC) | Analysis | Employed to determine the conversion rates and selectivity of the aminocarbonylation reactions. nih.gov |

| 3-Aminopyridine | Continuous Liquid-Liquid Extraction & Recrystallization | Isolation & Purification | A continuous extraction with ether followed by recrystallization from a benzene/ligroin mixture using activated carbon yielded high-purity white crystals from a dark red crude product. orgsyn.org |

| 4-Aminopyridine | Liquid-Liquid Extraction & Reduced Pressure Distillation | Isolation | Multiple extractions with chloroform followed by distillation under reduced pressure were used to obtain the final product with high purity. google.com |

Future Directions and Emerging Research Avenues for 6 Aminopyridazine 4 Carboxamide

Unexplored Synthetic Pathways and Methodological Enhancements

The synthesis of pyridazine (B1198779) derivatives has traditionally relied on methods such as the reaction of a 1,4-diketone with hydrazine (B178648), followed by oxidation. chemtube3d.com However, the pursuit of more efficient, regioselective, and environmentally benign synthetic routes is a key area for future research.

One promising but underexplored avenue is the application of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method has proven effective for preparing π-conjugated heterocyclic systems and offers advantages like the use of readily available reagents and mild reaction conditions. mdpi.com Further investigation into the use of Suzuki, Stille, and Sonogashira cross-coupling reactions could significantly broaden the diversity of accessible 6-aminopyridazine-4-carboxamide analogs. mdpi.com

Additionally, multicomponent reactions (MCRs) present an opportunity for the efficient, one-pot synthesis of complex pyridazine derivatives. The development of novel MCRs tailored for the this compound scaffold could streamline the synthesis process and facilitate the rapid generation of compound libraries for screening purposes.

Methodological enhancements could also focus on improving existing procedures. For instance, the Diaza-Wittig reaction, a key step in some pyridazine syntheses, has been improved by replacing toxic reagents with safer alternatives. kuleuven.be Further research into alternative solvents, catalysts, and reaction conditions can lead to higher yields, reduced reaction times, and improved safety profiles for the synthesis of pyridazine derivatives. kuleuven.be

Table 1: Comparison of Synthetic Methodologies for Pyridazine Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Classical Synthesis (e.g., 1,4-diketone and hydrazine) | Well-established, readily available starting materials. chemtube3d.com | Can lack regioselectivity, may require harsh conditions. | Foundational, but new methods are needed for diversification. |

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | High efficiency, mild conditions, wide functional group tolerance. mdpi.com | Requires pre-functionalized substrates, potential for catalyst contamination. | High potential for creating novel, complex analogs. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. | Can be challenging to optimize, limited to specific reaction types. | Promising for efficient discovery of new derivatives. |

| Diaza-Wittig Reaction | Effective for forming the pyridazine ring. kuleuven.be | Can involve toxic reagents. kuleuven.be | Improvements in reagent choice are necessary for broader application. |

| Cycloaddition Reactions (e.g., Diels-Alder) | High regioselectivity, access to functionalized pyridazines. organic-chemistry.org | Substrate scope can be limited. | Potential for accessing specific, complex pyridazine cores. |

Advanced Computational Prediction and Validation Studies

Computational methods are increasingly integral to modern drug discovery and materials science. For this compound, in silico studies can provide valuable insights into its properties and potential applications, guiding experimental efforts.

Molecular docking studies can be employed to predict the binding affinity and interaction modes of this compound derivatives with various biological targets. This approach has been successfully used to identify potential inhibitors for enzymes like histone lysine (B10760008) demethylases. fip.org Expanding these studies to a wider range of protein targets could uncover novel therapeutic applications.

Molecular dynamics (MD) simulations can further investigate the stability of ligand-receptor complexes and provide a more dynamic picture of the interactions. fip.org Such simulations are crucial for validating docking results and understanding the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) studies can also be developed to correlate the structural features of this compound derivatives with their biological activities. This can help in the rational design of more potent and selective compounds. Furthermore, the use of computational tools to predict pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) can help in the early identification of drug candidates with favorable profiles, reducing late-stage attrition in the drug development pipeline. fip.org

Novel Biological Targets and Mechanistic Deconvolution

While pyridazine derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, the specific targets and mechanisms of action for many of these compounds, including this compound, are not fully elucidated. researchgate.netnih.gov

A significant area for future research is the identification of novel biological targets. For instance, the aminopyridine scaffold is known to interact with voltage-gated potassium channels. rsc.org Investigating the potential of this compound derivatives to modulate these and other ion channels could lead to new treatments for neurological disorders. rsc.orgwikipedia.org

Furthermore, the structural similarity of the aminopyridazine core to other biologically active heterocycles suggests that it may interact with a variety of enzymes and receptors. nih.gov High-throughput screening of this compound libraries against diverse biological targets could uncover unexpected activities.

Once a biological activity is identified, detailed mechanistic studies are crucial. This includes elucidating the specific binding site on the target protein, understanding the downstream signaling pathways affected, and investigating potential off-target effects. Techniques such as X-ray crystallography of ligand-protein complexes, and various biochemical and cell-based assays will be instrumental in this endeavor. For example, a novel aminopyridazine derivative of minaprine (B1677143) was recently shown to have potent anti-inflammatory effects by inhibiting nitric oxide and prostaglandin (B15479496) E2 production in macrophage cells. nih.gov

Expanding Applications in Interdisciplinary Fields

The unique physicochemical properties of the pyridazine ring suggest that this compound and its derivatives may have applications beyond medicine. nih.gov

In the field of materials science, pyridazine-based compounds have been explored for their potential in opto-electronics, including as chemiluminescent materials and components of organic light-emitting diodes (OLEDs). mdpi.com The electron-deficient nature of the pyridazine ring can be leveraged to design novel materials with interesting electronic and photophysical properties. mdpi.com

There is also potential for application in agricultural science. Certain pyridazine derivatives have been studied for their herbicidal activity. nih.gov Screening this compound derivatives for their effects on various plant species could lead to the development of new and selective herbicides.

Furthermore, the ability of the pyridazine nitrogen atoms to participate in hydrogen bonding makes these compounds interesting candidates for supramolecular chemistry and the design of novel ligands for catalysis. mdpi.comnih.gov

Challenges and Opportunities in Aminopyridazine-4-carboxamide Research

Despite the significant potential, research on this compound is not without its challenges. A key hurdle is the need for more efficient and scalable synthetic methods to generate a diverse range of derivatives for screening. Overcoming this challenge will require innovation in synthetic organic chemistry.

Another challenge lies in the comprehensive biological characterization of these compounds. A thorough understanding of their mechanism of action, selectivity, and potential toxicity is essential for their development as therapeutic agents or for other applications. This will necessitate a multidisciplinary approach, combining computational methods, synthetic chemistry, and a wide array of biological assays.

However, these challenges also present significant opportunities. The relative scarcity of research on this specific scaffold means that there is a high potential for novel discoveries. mdpi.com The development of new synthetic methodologies will not only benefit research on this compound but also the broader field of heterocyclic chemistry.

The opportunity to explore new biological targets and mechanisms of action could lead to breakthroughs in treating a variety of diseases. Moreover, the exploration of interdisciplinary applications in materials and agricultural science opens up new avenues for innovation and commercialization. The inherent properties of the aminopyridine moiety, such as its potential to improve aqueous solubility and metabolic stability, make it an attractive scaffold for further drug discovery efforts. tandfonline.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Aminopyridazine-4-carboxamide, and what analytical methods are critical for confirming its structure?

- Methodological Answer : Synthesis typically involves condensation reactions or ring-closing strategies. For example, pyridazine derivatives with amino and carboxamide substituents can be synthesized via nucleophilic substitution or catalytic coupling reactions. Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) for verifying substituent positions and purity .

- High-Performance Liquid Chromatography (HPLC) to assess purity and detect byproducts .

- Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .

Q. What biological activities have been reported for this compound, and what in vitro models are used to assess these activities?

- Methodological Answer : The compound has shown inhibitory activity against viral polymerases (e.g., HCV NS5B) in cell culture models, with EC₅₀ values <0.10 µM . Common in vitro assays include:

- Enzyme inhibition assays (e.g., fluorescence-based polymerase activity assays).

- Cell-based antiviral assays using replicon systems to measure viral RNA reduction .

Q. How should researchers handle the stability and storage of this compound to ensure experimental reproducibility?

- Methodological Answer : While direct stability data for this compound is limited, analogous carboxamides require:

- Storage at -20°C under inert gas (e.g., argon) to prevent hydrolysis .

- Regular HPLC purity checks after prolonged storage to detect degradation .

- Use of desiccants in storage vials to mitigate moisture-induced decomposition .

Advanced Research Questions

Q. What structural modifications of this compound have been explored to enhance its bioactivity, and what computational tools support these designs?

- Methodological Answer : Modifications include:

- Substituent addition at the pyridazine ring (e.g., halogenation for improved binding affinity).

- Scaffold hybridization with heterocyclic moieties (e.g., triazeno groups) to enhance pharmacokinetics .

Computational tools like molecular docking (AutoDock) and QSAR modeling predict interactions with target proteins (e.g., viral polymerases) .

Q. How can researchers address discrepancies in biological activity data across different experimental models (e.g., enzyme vs. cell-based assays)?

- Methodological Answer : Systematic approaches include:

- Orthogonal assay validation (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Cell permeability studies (e.g., Caco-2 assays) to assess if low activity in cell models stems from poor uptake .

- Metabolite profiling to identify active/inactive derivatives formed in cellular environments .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproduct formation?

- Methodological Answer : Optimization strategies involve:

- Catalyst screening (e.g., Pd/C for coupling reactions) to enhance regioselectivity .

- Reaction solvent optimization (e.g., DMF vs. THF) to improve solubility and reduce side reactions .

- Byproduct tracking via LC-MS to identify and mitigate undesired pathways .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility and formulation compatibility be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.